molecular formula C10H12N4OS B2400455 1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea CAS No. 708284-30-4

1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea

Cat. No.: B2400455
CAS No.: 708284-30-4
M. Wt: 236.29
InChI Key: AEZOWGHSOUQXEG-UHFFFAOYSA-N
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Description

N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea typically involves the reaction of 1,2,3-benzothiadiazole with isopropyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps like solvent recovery, waste management, and quality control to meet regulatory standards and environmental guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1,2,3-benzothiadiazol-5-yl)-N’-isopropylurea can be compared with other benzothiadiazole derivatives, such as:

  • N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea
  • N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea
  • N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(2)11-10(15)12-7-3-4-9-8(5-7)13-14-16-9/h3-6H,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZOWGHSOUQXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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